molecular formula C16H9Cl2N3O3S B2540688 2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide CAS No. 313551-44-9

2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide

Cat. No.: B2540688
CAS No.: 313551-44-9
M. Wt: 394.23
InChI Key: IMPLGHFIOHXLHJ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-nitrophenylthiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Conversion of the nitrophenyl group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the function of certain enzymes or proteins essential for the survival of microbial or cancer cells. The thiazole ring can interact with the active sites of these enzymes, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-[(2E)-4-(4-aminophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide: Similar structure but with an amino group instead of a nitro group.

    2,4-dichloro-N-[(2E)-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide imparts unique electronic properties that can enhance its biological activity and make it a more potent compound compared to its analogs .

Properties

IUPAC Name

2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O3S/c17-10-3-6-12(13(18)7-10)15(22)20-16-19-14(8-25-16)9-1-4-11(5-2-9)21(23)24/h1-8H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPLGHFIOHXLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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